2,8-Dichlorodibenzo-P-dioxin

Overview

Description

2,8-Dichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .

Synthesis Analysis

The direct photolysis of triclosan, an antimicrobial additive commonly detected in surface waters, can produce 2,8-dichlorodibenzo-p-dioxin . The yields range from 1 to 12% under a variety of conditions .Molecular Structure Analysis

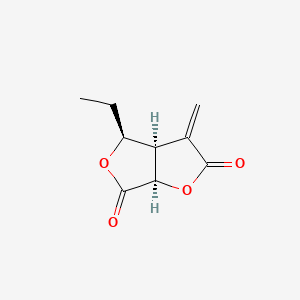

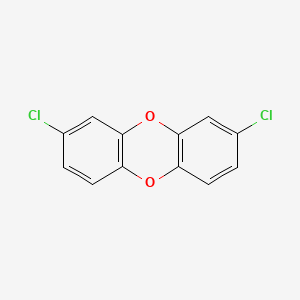

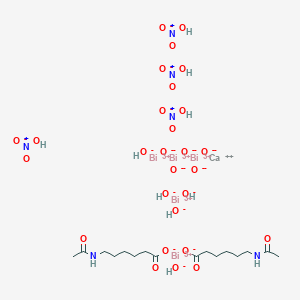

The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . This makes the compound an aromatic di ether . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Chemical Reactions Analysis

The formation of 2,8-dichlorodibenzo-p-dioxin and other harmful degradation products in the photo-degradation process of triclosan is of increasing concern . Three main routes of photoreaction were postulated, namely dechlorination, ring closure, and polymerization .Physical And Chemical Properties Analysis

2,8-Dichlorodibenzo-p-dioxin is a colorless solid . It is insoluble in water . Its molecular weight is 253.081 .Scientific Research Applications

Detection in Consumer Products

2,8-DCDD has been detected in consumer products like toothpaste and mouthwash . A gas chromatography–mass spectrometry (GC-MS) method was developed for the identification and quantification of 2,8-DCDD in these products . This application is crucial for ensuring the safety and quality of consumer products.

Photo-degradation of Triclosan

The formation of 2,8-DCDD and other harmful degradation products in the photo-degradation process of triclosan is of increasing concern . Triclosan is a potent antibacterial agent found in personal care products, and its degradation under UV light can lead to the formation of 2,8-DCDD .

Photopolymerization Studies

Studies have been conducted on the photopolymerization of triclosan, a process that can lead to the formation of 2,8-DCDD . These studies are important for understanding the environmental fate of triclosan and the potential risks associated with its use.

Degradation Using Nanomaterials

Recent research has focused on novel strategies for 2,8-DCDD degradation using nanomaterials . These strategies could potentially offer more effective and environmentally friendly solutions for the remediation of 2,8-DCDD contamination.

Mechanism of Action

Target of Action

The primary target of 2,8-Dichlorodibenzo-P-dioxin is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The activation of the AhR leads to the induction of a variety of enzymes involved in xenobiotic metabolism . These enzymes play a role in the biotransformation of a wide range of exogenous and endogenous compounds, contributing to the detoxification and elimination of potentially harmful substances .

Pharmacokinetics

Like other dioxins, it is likely to be lipophilic and bioaccumulate in humans and wildlife due to its lipophilic properties . This property can lead to long-term persistence in the body and the environment .

Result of Action

The result of 2,8-Dichlorodibenzo-P-dioxin’s action is the activation of a variety of enzymes involved in xenobiotic metabolism . This can lead to the detoxification and elimination of potentially harmful substances . It can also mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Action Environment

The action of 2,8-Dichlorodibenzo-P-dioxin can be influenced by environmental factors. For instance, photodegradation has been recognized as a main route of elimination of photoactive pollutants . The formation of 2,8-Dichlorodibenzo-P-dioxin has been reported in the photolysis of triclosan solution irradiation by UV or sunlight . The presence of surfactants can also strongly affect the photodegradation process .

Safety and Hazards

properties

IUPAC Name |

2,8-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWJCKBJUQDYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872019 | |

| Record name | 2,8-Dichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dichlorodibenzo-P-dioxin | |

CAS RN |

38964-22-6 | |

| Record name | 2,8-Dichlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38964-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dichlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPA391PZI1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B1219753.png)